molecular formula C8H11NO3 B095418 Ethyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 17147-42-1

Ethyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No. B095418
CAS RN: 17147-42-1
M. Wt: 169.18 g/mol
InChI Key: OQRHVDXUJAQVNT-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound that falls within the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The ethyl ester group at the 4-position and the methyl groups at the 3 and 5 positions are indicative of its potential for a variety of chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . This method showcases the versatility of isoxazole compounds in forming new chemical entities through condensation reactions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, was determined using X-ray diffraction, which revealed the presence of an N–H⋯O hydrogen bond, stabilizing the structure . Similarly, the structure of isoxazole derivatives can be elucidated to understand their conformation and electronic properties.

Chemical Reactions Analysis

Isoxazole derivatives participate in a range of chemical reactions. The paper titled "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" demonstrates the use of an isoxazole derivative as a reagent for selective esterification reactions . This highlights the reactivity of such compounds in synthetic organic chemistry, particularly in the modification of alcohol and phenol functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect their reactivity and physical characteristics such as solubility and melting point. Theoretical calculations, such as those performed in the study of the molecular structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can provide insights into the electronic properties and potential reactivity of these compounds .

Scientific Research Applications

Safety And Hazards

The flash point of Ethyl 3,5-dimethylisoxazole-4-carboxylate is 97°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHVDXUJAQVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353004
Record name ethyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethylisoxazole-4-carboxylate

CAS RN

17147-42-1
Record name ethyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the ethyl β-pyrrolidinocrotonate (427 g. = 2.33 moles), 190 ml. (182 g., 2.43 mole) of nitroethane and 1300 ml. of triethylamine in 1200 ml. of anhydrous chloroform was cooled in an ice bath under nitrogen. A solution of 235 ml. (393 g. = 2.56 mole) of phosphorous oxychloride in 400 ml. of chloroform was added at such a rate that the temperature did not rise above 15°. During the addition, which took place over a three-hour period, a viscous orange precipitate formed. This suspension was then stirred under nitrogen overnight. As much solvent as possible was removed at reduced pressure and the resulting red-brown paste was diluted with water and extracted with ether. The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water, and were dried over anhydrous sodium sulfate. Solvent removal at reduced pressure gave a dark oil which was distilled through a short Vigreux column to give 4-carboethoxy-3,5-dimethylisoxazole as a slightly cloudy, colorless liquid of b.p. 100°/11 mm.
Quantity
427 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
182 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
393 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,5-dimethylisoxazole-4-carboxylate

Citations

For This Compound
5
Citations
JP Bullous - 2014 - repository.lboro.ac.uk
3-acyltetramic acids, such as reutericyclin, belong to a group of natural products which contain a 5-membered pyrrolidine-2,4-dione heterocycle with an acyl group at the 3-position. …
Number of citations: 3 repository.lboro.ac.uk
RCF Jones, PA Carter, KAM Duller… - Journal of the Chemical …, 1999 - pubs.rsc.org
1,3-Dipolar cycloaddition of nitrile oxides, formed in situ by dehydration of primary nitro compounds, with pyrrolidine enamines of protected γ- or δ-amino-β-keto esters affords isoxazole-…
Number of citations: 25 pubs.rsc.org
CF Raymond, AM Kathryn, IE Simone - Journal of the Chemical …, 1994 - pubs.rsc.org
1, 3-Dipolar cycloaddition of nitrite oxides to enamines formed from protected γ-amino- or γ-hydroxy-β-keto esters affords isoxazolecarboxylic esters that can be converted into 3-…
Number of citations: 24 pubs.rsc.org
P Zhou - 1997 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 0 search.proquest.com
AD Garnovskii, YV Kolodyazhnyi, OA Osipov… - Chemistry of …, 1971 - Springer
Data on the dipole moments of azoles are correlated and systematized. The possibilities of the method of dipole moments in the solution of a number of problems of the chemistry of …
Number of citations: 4 link.springer.com

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